molecular formula C14H12N2OS2 B2847087 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide CAS No. 923441-90-1

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide

Cat. No. B2847087
CAS RN: 923441-90-1
M. Wt: 288.38
InChI Key: PBHADELBKCWWLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide involves the reaction of 2-amino-3-(benzo[d]thiazol-2-yl)thiophene with propionyl chloride in the presence of a base.


Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide is its potent inhibitory activity against MAO-B, which makes it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide. One potential direction is the investigation of its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential as an anti-cancer agent, with studies focusing on its mechanism of action and its efficacy in preclinical models. Additionally, future studies could focus on improving the solubility of this compound in aqueous solutions, thereby improving its potential for in vivo administration.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against MAO-B and its potential therapeutic effects in the treatment of various neurological disorders and cancer make it a promising drug candidate for future research. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate.

Synthesis Methods

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with 2-bromo-thiophene-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with propionyl chloride.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In neuropharmacology, this compound has been shown to exhibit potent inhibitory activity against monoamine oxidase-B (MAO-B), an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine and serotonin. In cancer research, this compound has been investigated for its potential anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-12(17)16-13-9(7-8-18-13)14-15-10-5-3-4-6-11(10)19-14/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHADELBKCWWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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